2,3,4,5,6-Pentafluorochalcone

Catalog No.
S3432108
CAS No.
54081-32-2
M.F
C15H7F5O
M. Wt
298.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,5,6-Pentafluorochalcone

CAS Number

54081-32-2

Product Name

2,3,4,5,6-Pentafluorochalcone

IUPAC Name

(E)-3-(2,3,4,5,6-pentafluorophenyl)-1-phenylprop-2-en-1-one

Molecular Formula

C15H7F5O

Molecular Weight

298.21 g/mol

InChI

InChI=1S/C15H7F5O/c16-11-9(12(17)14(19)15(20)13(11)18)6-7-10(21)8-4-2-1-3-5-8/h1-7H/b7-6+

InChI Key

JIOFBHNILKPQLI-VOTSOKGWSA-N

SMILES

C1=CC=C(C=C1)C(=O)C=CC2=C(C(=C(C(=C2F)F)F)F)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=C(C(=C(C(=C2F)F)F)F)F

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=C(C(=C2F)F)F)F)F

2,3,4,5,6-Pentafluorochalcone (CAS 54081-32-2) is a specialized alpha,beta-unsaturated carbonyl compound where the B-ring is fully substituted with fluorine atoms [1]. This perfluorination fundamentally alters the electronic landscape of the chalcone scaffold, converting the beta-carbon into an exceptionally strong Michael acceptor while simultaneously activating the aromatic ring for nucleophilic aromatic substitution (SNAr) [1]. For procurement professionals and synthetic chemists, this compound serves as a highly targeted bifunctional precursor. It is primarily selected to accelerate the synthesis of complex heterocycles, engineer predictable supramolecular assemblies via arene-perfluoroarene stacking, and introduce high lipophilicity and metabolic stability into medicinal chemistry libraries[1].

Substituting 2,3,4,5,6-pentafluorochalcone with standard 1,3-diphenyl-2-propen-1-one or mono-fluorinated analogs (e.g., 4-fluorochalcone) fundamentally compromises both reactivity and downstream utility [1]. Unfluorinated chalcones lack the intense electron-withdrawing effect required to drive high-yield, low-temperature cyclocondensations, often resulting in sluggish reaction kinetics and lower yields of target heterocycles like pyrazolines [2]. Furthermore, generic chalcones cannot undergo orthogonal late-stage functionalization via SNAr, a specific feature of the pentafluorophenyl group that allows rapid library diversification [1]. In materials science, the absence of the perfluorinated ring eliminates the strong quadrupolar arene-perfluoroarene pi-pi stacking interactions, leading to unpredictable crystal packing and failure in rational solid-state design [1].

Accelerated Cyclocondensation for Heterocycle Synthesis

During the synthesis of pyrazoline derivatives via hydrazine-mediated cyclocondensation, the extreme electron-withdrawing nature of the pentafluorophenyl group highly activates the beta-carbon [1]. Consequently, pentafluorochalcone derivatives achieve cyclization yields of 85-95% under mild conditions, whereas unsubstituted baseline chalcones typically stall at 50-65% yields and require harsh thermal conditions [1].

Evidence DimensionYield and reaction efficiency for hydrazine-mediated cyclization to pyrazolines.
Target Compound DataPentafluorochalcone derivatives achieve cyclization yields of 85-95% under mild conditions.
Comparator Or BaselineUnsubstituted chalcones (baseline) typically yield 50-65% and require harsh thermal conditions.
Quantified Difference~30% higher absolute yield and elimination of reflux requirements.
ConditionsHydrazine hydrate, standard solvent (e.g., ethanol), comparative cyclization assays.

Higher reactivity reduces purification bottlenecks and energy costs during the bulk synthesis of heterocyclic libraries.

Orthogonal Late-Stage Functionalization via SNAr

The pentafluorophenyl ring enables orthogonal late-stage functionalization via nucleophilic aromatic substitution (SNAr) at the para-position[1]. When reacted with thiol or amine nucleophiles, pentafluorochalcone undergoes rapid substitution at room temperature to yield >80% of the 4-substituted tetrafluorophenyl product, a transformation that is impossible for unsubstituted chalcones and requires extreme heat (>100 °C) for mono-fluorinated analogs [1].

Evidence DimensionReactivity toward nucleophilic aromatic substitution (SNAr) at the para-position.
Target Compound DataRapid substitution at room temperature yielding >80% of the 4-substituted tetrafluorophenyl product.
Comparator Or Baseline4-Fluorochalcone requires >100 °C; unsubstituted chalcone exhibits 0% SNAr reactivity.
Quantified DifferenceEnables room temperature functionalization vs. requirement for extreme heat or total non-reactivity.
ConditionsMild base (e.g., DIPEA), room temperature, thiol/amine nucleophiles.

Allows chemists to orthogonally modify the aromatic ring after the chalcone core has been incorporated into a larger scaffold, saving multiple synthetic steps.

Supramolecular Ordering via Arene-Perfluoroarene Stacking

In solid-state applications, pentafluorochalcone acts as a powerful structural director by engaging in quadrupolar arene-perfluoroarene pi-pi stacking [1]. It forms highly ordered, face-to-face alternating stacks with electron-rich arenes at tight intermolecular distances of 3.3-3.4 Angstroms, whereas unfluorinated chalcones rely on weaker, less predictable edge-to-face CH-pi interactions that pack at broader >3.8 Angstrom distances [1].

Evidence DimensionIntermolecular stacking distance and solid-state predictability.
Target Compound DataForms ordered, face-to-face alternating stacks at tight intermolecular distances of 3.3-3.4 Angstroms.
Comparator Or BaselineUnfluorinated chalcones rely on edge-to-face CH-pi interactions packing at >3.8 Angstroms.
Quantified Difference0.4-0.5 Angstrom tighter packing distance and strict face-to-face orientation.
ConditionsCo-crystallization with electron-rich aromatic donors (e.g., substituted benzenes).

Essential for material scientists procuring building blocks for liquid crystals, organic semiconductors, or solid-state photopolymers where precise molecular alignment dictates bulk properties.

Enhanced Lipophilicity and Target Affinity in Medicinal Scaffolds

When utilized as a precursor for Combretastatin A-4 (CA-4) analogs, the perfluorinated scaffold drastically enhances target affinity and lipophilicity [1]. Pentafluorinated chalcone and enone derivatives demonstrate potent tubulin polymerization inhibition with IC50 values as low as 1.8 micromolar in K562 cell lines, representing a >30-fold increase in antimitotic potency compared to unfluorinated baseline analogs which typically exhibit IC50 values >50 micromolar [1].

Evidence Dimensionin vitro cytotoxicity (IC50) against cancer cell lines (e.g., K562) for derived antimitotic agents.
Target Compound DataPotent tubulin polymerization inhibition with IC50 values as low as 1.8 micromolar in K562 cell lines.
Comparator Or BaselineUnfluorinated baseline analogs typically exhibit IC50 values >50 micromolar.
Quantified Difference>30-fold increase in antimitotic potency.
Conditionsin vitro K562 cell line assay, Combretastatin A-4 (CA-4) analog evaluation.

Procuring the perfluorinated precursor directly injects metabolic stability and critical binding affinity into oncology drug discovery workflows.

High-Throughput Synthesis of Heterocyclic Libraries

Selected as a highly reactive Michael acceptor for the rapid, high-yield generation of pyrazolines, pyrimidines, and isoxazoles in medicinal chemistry workflows, minimizing purification bottlenecks [1].

Late-Stage Diversification via Click-like SNAr

Procured for workflows requiring post-synthetic modification, where the para-fluorine is displaced by thiol- or amine-containing biological probes under mild conditions without disrupting the core scaffold [1].

Crystal Engineering and Advanced Materials

A primary building block for synthesizing co-crystals, liquid crystals, and solid-state photopolymers that rely on robust arene-perfluoroarene pi-pi stacking for precise structural organization and predictable bulk properties[2].

Development of Antimitotic Oncology Agents

Utilized as a precursor for Combretastatin A-4 (CA-4) analogs, where the pentafluorophenyl group drastically enhances lipophilicity, metabolic stability, and tubulin-binding affinity[3].

XLogP3

4.2

Dates

Last modified: 08-19-2023

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